molecular formula C9H6BrNO B1267427 3-Bromo-5-phenyl-1,2-oxazole CAS No. 10557-74-1

3-Bromo-5-phenyl-1,2-oxazole

Cat. No. B1267427
CAS RN: 10557-74-1
M. Wt: 224.05 g/mol
InChI Key: SMWZGZIZOHNWBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to 3-Bromo-5-phenyl-1,2-oxazole, involves various chemical strategies. One common method for synthesizing oxazole derivatives is through the cyclization of appropriate precursors such as acyl chlorides and amino alcohols or through the condensation reactions involving carbonyl compounds and amidines or amines. These methods allow for the introduction of various substituents on the oxazole ring, enabling the synthesis of a wide range of oxazole derivatives with different properties and potential applications (Williams & Fu, 2010).

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction analysis provides detailed information about the crystal structure, including the arrangement of atoms, bond lengths, and angles. Spectroscopic methods such as NMR and IR spectroscopy offer insights into the molecular geometry, functional groups, and dynamics of oxazole compounds. These analyses are crucial for understanding the chemical behavior and reactivity of these compounds (Zeyrek et al., 2015).

Scientific Research Applications

1. Antimicrobial and Antiprotozoal Activities

3-Bromo-5-phenyl-1,2-oxazole derivatives have demonstrated promising results in antimicrobial and antiprotozoal studies. For instance, certain oxazole derivatives have been shown to exhibit in vitro antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, offering a potential avenue for therapeutic applications in treating infections caused by these organisms (Carballo et al., 2017). Additionally, novel oxazole-5(4H)-one derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry and drug development (Kuş et al., 2017).

2. Anticancer Properties

The structural versatility of oxazole derivatives allows for the synthesis of compounds with potential anticancer properties. For instance, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives have been synthesized and assessed for their antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer lines, revealing potent inhibitory activities against certain cancer cell lines (Xinhua Liu et al., 2009). In another study, novel 2,4-disubstitued oxazoles were synthesized and screened for their biological activities, including in vitro antioxidant activity and anticancer activity against HepG2 and HeLa cell lines, showing promising results in certain compounds (J. Mathew et al., 2013).

3. Synthesis and Chemical Properties

Oxazole derivatives are also valuable in the field of synthetic chemistry due to their unique chemical properties and structural features. For example, highly regioselective palladium-catalyzed methods for the direct arylation of oxazole have been developed, demonstrating broad applicability in the synthesis of biologically active molecules (Strotman et al., 2010). Furthermore, novel methodologies for the preparation of 2,5-disubstituted-1,3-oxazoles have been established, providing a general route for the synthesis of these compounds and expanding the toolkit available for synthetic chemists (Williams & Fu, 2010).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-5-phenyl-1,2-oxazole was not found, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Isoxazole derivatives, including 3-Bromo-5-phenyl-1,2-oxazole, have significant potential in the field of medicinal chemistry. They have been found to display a range of biological activities, and their synthesis and evaluation continue to be an area of active research . The development of more biologically active and less toxic derivatives of oxazoles is a promising direction for future research .

properties

IUPAC Name

3-bromo-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWZGZIZOHNWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315670
Record name 3-Bromo-5-phenyl-1,2-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenyl-1,2-oxazole

CAS RN

10557-74-1
Record name 10557-74-1
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Record name 3-Bromo-5-phenyl-1,2-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-phenyl-1,2-oxazole
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